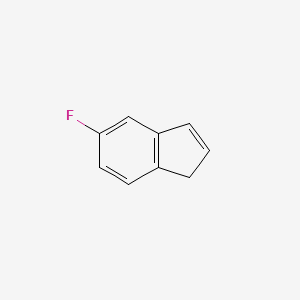

5-Fluoro-1H-indene

Description

Properties

IUPAC Name |

5-fluoro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAUUKDYIHSGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505347 | |

| Record name | 5-Fluoro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52031-15-9 | |

| Record name | 5-Fluoro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-1H-indene: Properties, Structure, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 5-Fluoro-1H-indene is limited. This guide provides available information and contextualizes its properties and potential reactivity based on data from closely related analogs such as 5-fluoro-2,3-dihydro-1H-indene and the principles of organic chemistry.

Introduction

This compound is an aromatic hydrocarbon belonging to the indene family, characterized by a benzene ring fused to a cyclopentene ring with a fluorine substituent on the aromatic portion. Substituted indenes are significant structural motifs in medicinal chemistry and materials science. The incorporation of a fluorine atom can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] These modifications are of particular interest in drug discovery, where fine-tuning such characteristics is crucial for developing effective therapeutic agents.[3][4] This document serves as a technical guide to the known properties, structure, and potential synthetic routes for this compound.

Chemical Properties and Structure

Detailed physicochemical data for this compound are not extensively reported. However, core identification data has been established.

Table 1: Core Chemical Data for this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 52031-15-9 | [5] |

| Molecular Formula | C₉H₇F | [5] |

| Molecular Weight | 134.15 g/mol | [5] |

| Canonical SMILES | C1=CC2=C(C=C1F)C=CC2 | N/A |

For comparative purposes, the properties of the hydrogenated analog, 5-fluoro-2,3-dihydro-1H-indene (also known as 5-fluoroindane), are better characterized and provided in Table 2.

Table 2: Physicochemical Properties of 5-Fluoro-2,3-dihydro-1H-indene

| Property | Value | Reference(s) |

| CAS Number | 37530-82-8 | [6][7] |

| Molecular Formula | C₉H₉F | [6][7] |

| Molecular Weight | 136.17 g/mol | [6][7] |

| XLogP3 | 2.9 | [6] |

The structural representation of this compound is crucial for understanding its chemistry. Below is a diagram generated using the DOT language.

References

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. This compound | 52031-15-9 [m.chemicalbook.com]

- 6. 5-Fluoro-2,3-dihydro-1H-indene | C9H9F | CID 18993495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-fluoro-2,3-dihydro-1H-indene - Safety Data Sheet [chemicalbook.com]

Spectroscopic Data Analysis of 5-Fluoro-1H-indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 5-Fluoro-1H-indene, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, unified experimental dataset for this compound in published literature, this guide presents a compilation of data from closely related derivatives and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable reference for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives. These values are compiled from various sources and should be used as a reference for experimental verification.

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for Methyl this compound-3-carboxylate in CDCl₃[1] |

| H1 (CH₂) | ~3.4 | 3.42 (s, 2H) |

| H2 | ~6.6 | Not explicitly assigned |

| H3 | ~6.9 | Not explicitly assigned |

| H4 | ~7.2 (dd) | 7.78 (dd, J = 8.5, 5.4 Hz, 1H) |

| H6 | ~7.0 (dd) | 6.85 (m, 1H) |

| H7 | ~7.3 (dd) | 7.49 (dd, J = 8.5, 2.4 Hz, 1H) |

Note: The chemical shifts for the indene core in the carboxylate derivative are influenced by the electron-withdrawing nature of the ester group.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for Methyl this compound-3-carboxylate in CDCl₃[1] |

| C1 (CH₂) | ~37 | 36.9 |

| C2 | ~125 | Not explicitly assigned |

| C3 | ~130 | Not explicitly assigned |

| C3a | ~144 | 137.5 (d, ⁴JC-F = 3 Hz) |

| C4 | ~124 | 123.4 (d, ³JC-F = 9 Hz) |

| C5 | ~163 (d, ¹JC-F) | 163.7 (d, ¹JC-F = 249 Hz) |

| C6 | ~110 (d, ²JC-F) | 111.5 (d, ²JC-F = 23 Hz) |

| C7 | ~115 (d, ²JC-F) | 108.7 (d, ²JC-F = 25 Hz) |

| C7a | ~146 | 134.6 (d, ⁴JC-F = 3 Hz) |

Note: The carbon attached to fluorine (C5) exhibits a large one-bond coupling constant (¹JC-F), and adjacent carbons show smaller two-bond couplings (²JC-F).

Table 3: IR and Mass Spectrometry Data

| Spectroscopic Technique | Expected Characteristic Peaks/Values for this compound | Observed Data for Related Compounds |

| IR Spectroscopy (cm⁻¹) | ~3100-3000 (Ar C-H), ~2900 (Aliphatic C-H), ~1600, 1480 (C=C stretch), ~1250 (C-F stretch) | For 5-Fluorouracil, a C-F stretching band is observed at 1275 cm⁻¹[2]. |

| Mass Spectrometry (m/z) | Molecular Ion [M]⁺: 134.05 | High-resolution mass spectrometry of Methyl this compound-3-carboxylate calculated for [M+H]⁺: 193.0665, found: 193.0659[1]. |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 45°, a larger spectral width than for ¹H NMR, and a significantly higher number of scans due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable solvent (e.g., CHCl₃) and acquire the spectrum in a solution cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer, typically with an electrospray ionization (ESI) or electron ionization (EI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Acquisition:

-

Introduce the sample into the ionization source.

-

The ionized molecules are then separated based on their mass-to-charge ratio (m/z).

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. For HRMS, the exact mass can be used to determine the elemental composition.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of spectroscopic data analysis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Simplified signaling pathway of an NMR experiment.

References

5-Fluoro-1H-indene: A Technical Overview for Researchers

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to 5-Fluoro-1H-indene, a fluorinated building block with significant potential in medicinal chemistry and materials science.

This guide details the physicochemical properties, spectroscopic data, and potential synthetic routes for this compound. It also explores the broader context of fluorinated indene derivatives in contemporary drug discovery, offering insights into their application as valuable intermediates in the development of novel therapeutic agents.

Core Physicochemical Data

A summary of the key identifiers and properties for this compound is presented below, providing a foundational reference for laboratory use.

| Property | Value | Source |

| CAS Number | 52031-15-9 | [1] |

| Molecular Formula | C₉H₇F | [1] |

| Molecular Weight | 134.15 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=C1F)C=C2 | N/A |

| InChI Key | Not readily available | N/A |

Spectroscopic Profile

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of closely related analogs such as 5-Fluoro-1-indanone and 5-fluoro-2,3-dihydro-1H-indene, a predictive spectroscopic profile can be established.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to display signals corresponding to both aromatic and aliphatic protons. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the five-membered ring will also show characteristic shifts and couplings.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will also be influenced by the fluorine substituent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key absorptions would include:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~3000-2850 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1480 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | C-F Stretch |

| ~900-800 | Strong | Aromatic C-H Bend (Out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 134, corresponding to its molecular weight.

Experimental Protocols: Proposed Synthesis

Proposed Synthesis of this compound from 3-(4-Fluorophenyl)propanoic Acid:

-

Acid Chloride Formation: 3-(4-Fluorophenyl)propanoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) to form the corresponding acid chloride.

-

Intramolecular Friedel-Crafts Acylation: The acid chloride is then subjected to an intramolecular Friedel-Crafts acylation reaction using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This step forms 5-fluoro-1-indanone.

-

Reduction of the Ketone: The keto group of 5-fluoro-1-indanone is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

-

Dehydration: The resulting alcohol is then dehydrated under acidic conditions (e.g., using p-toluenesulfonic acid) to introduce the double bond and form this compound.

Role in Drug Discovery and Development

While this compound itself is not a therapeutic agent, its structural motif is of significant interest in medicinal chemistry. The indene core is present in a number of biologically active molecules, and the introduction of a fluorine atom can modulate a compound's pharmacokinetic and pharmacodynamic properties.

Fluorine is known to enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. Therefore, this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory agents and anticancer drugs that target tubulin polymerization.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Proposed multi-step synthesis of this compound.

Caption: Workflow for utilizing this compound in a drug discovery program.

References

The Biological Frontier of Fluorinated Indene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide delves into the compelling biological activities of fluorinated indene derivatives, a class of compounds demonstrating significant potential in oncology and neurodegenerative disease research. By leveraging the unique physicochemical properties of fluorine, these derivatives exhibit enhanced potency, selectivity, and metabolic stability, making them promising candidates for further drug development.

This technical document provides a comprehensive overview of the anticancer and neuroprotective activities of various fluorinated indene derivatives. It includes a detailed summary of their quantitative biological data, complete experimental protocols for key assays, and a visual representation of the underlying signaling pathways and experimental workflows.

Anticancer Activity of Fluorinated Indene Derivatives

Fluorinated indene derivatives have emerged as potent anticancer agents, primarily through their ability to interfere with critical cellular processes such as DNA replication, cell division, and survival signaling pathways. Their mechanisms of action often involve the inhibition of key enzymes like topoisomerases and the disruption of microtubule dynamics.

Inhibition of Topoisomerase I and IIα

Several fluorinated indene derivatives, particularly indenoisoquinolines, have been identified as potent inhibitors of topoisomerase I and IIα. These enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death in cancer cells.

Quantitative Data: Anticancer Activity of Fluorinated Indenoisoquinoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Indenoisoquinolines | |||

| LMP135 | CCRF-CEM (Leukemia) | <0.01 | [1] |

| LMP135 | HCT116 (Colon) | <0.01 | [1] |

| LMP517 | CCRF-CEM (Leukemia) | ~0.01-0.1 | [1] |

| LMP517 | HCT116 (Colon) | ~0.01-0.1 | [1] |

| LMP134 | CCRF-CEM (Leukemia) | ~0.01-0.1 | [1] |

| LMP134 | HCT116 (Colon) | ~0.01-0.1 | [1] |

| Chlorinated/Fluorinated 7-Azaindenoisoquinolines | |||

| 16b | NCI-60 Panel (Mean) | 0.063 | [2] |

| 17b | NCI-60 Panel (Mean) | 0.033 | [2] |

| Fluorinated Indenopyridinols | |||

| Compound 7 | DU145 (Prostate) | Not specified, but showed strong anti-proliferative activity | [3] |

| Various ortho/meta-fluorophenyl substituted compounds | DU145 (Prostate) | Not specified, but showed strong anti-proliferative activity | [3] |

Inhibition of Tubulin Polymerization

Certain fluorinated indene derivatives act as tubulin polymerization inhibitors. They bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Signaling Pathway: Apoptosis Induction by Topoisomerase I/IIα Inhibition

References

- 1. Mafenide derivatives inhibit neuroinflammation in Alzheimer's disease by regulating pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of functionalized 1H-indenes via copper-catalyzed arylative cyclization of arylalkynes with aromatic sulfonyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Discovery and Synthesis of Novel 5-Fluoro-1H-indene Analogs: A Technical Guide for Drug Development Professionals

Introduction: The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for modulating their physicochemical and pharmacological properties. The 5-fluoro-1H-indene scaffold represents a promising starting point for the development of novel therapeutics due to the unique electronic properties conferred by the fluorine atom, which can enhance binding affinity, metabolic stability, and cell permeability. This technical guide provides an in-depth overview of the discovery and synthesis of novel this compound analogs, targeting researchers, scientists, and drug development professionals.

Synthetic Strategies and Methodologies

The synthesis of this compound analogs typically commences from commercially available 5-fluoro-1-indanone. The presence of the fluorine atom at the 5-position significantly influences the chemical reactivity of the indanone ring, primarily due to its strong electron-withdrawing nature. This enhances the electrophilicity of the carbonyl carbon, which can lead to increased reaction rates and yields in nucleophilic addition and condensation reactions.[1]

A general synthetic approach involves the initial functionalization at the C2 position of the 5-fluoro-1-indanone core, followed by further modifications to introduce desired pharmacophores. Key transformations include Knoevenagel condensation, reduction, and subsequent derivatization.

Experimental Protocols

Protocol 1: Synthesis of 2-substituted-5-fluoro-1H-indene Analogs via Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of a 2-substituted-5-fluoro-1H-indene analog, a key intermediate for further derivatization.

-

Reaction Setup: To a solution of 5-fluoro-1-indanone (1.0 eq) in a suitable solvent such as toluene or ethanol, add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of a base like piperidine or pyrrolidine.

-

Condensation: The reaction mixture is heated to reflux for 4-8 hours, with continuous removal of water using a Dean-Stark apparatus if necessary.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted-5-fluoro-1H-indene analog.

Protocol 2: Reduction of the Indenone System

This protocol outlines the reduction of the double bond and/or the carbonyl group of the indenone intermediate.

-

Selective Double Bond Reduction: The 2-substituted-5-fluoro-1H-inden-1-one can be selectively reduced to the corresponding indanone using catalytic hydrogenation (e.g., H2, Pd/C) in a solvent like ethanol or ethyl acetate at room temperature and atmospheric pressure.

-

Carbonyl Reduction: Subsequent reduction of the carbonyl group to a hydroxyl group can be achieved using reducing agents like sodium borohydride (NaBH4) in methanol or ethanol at 0°C to room temperature.

-

Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of related fluorinated indene and indole analogs, highlighting the potential of the this compound scaffold.

Table 1: Representative Reaction Yields for Analogs based on Related Scaffolds

| Compound ID | Synthetic Step | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 12f | Three-step synthesis | 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative | - | 12.4 | [2] |

| 12i | Three-step synthesis | 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative | - | 29.6 | [2] |

| 12j | Three-step synthesis | 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative | - | 12.3 | [2] |

Table 2: In Vitro Biological Activity of Related Fluorinated Indene and Indole Analogs

| Compound ID | Target | Assay | IC50 / Ki (µM) | Cell Line | Reference |

| 12d | Tubulin Polymerization | Antiproliferative | 0.028 - 0.087 | K562, A549, Hela, HCT116 | [2] |

| SU11248 (Sunitinib) | VEGF-R2, PDGF-Rβ | Kinase Inhibition | - | - | [3] |

| Indenylsulfonamide Analog | 5-HT6 Receptor | Binding Affinity | 0.0202 (Ki) | - | [4] |

| Indenylsulfonamide (43) | 5-HT6 Receptor | Agonist Activity | 0.0045 (Ki), 0.0009 (EC50) | - | [5] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general workflow for the discovery of novel this compound analogs and a representative synthetic pathway.

Caption: A generalized workflow for the discovery and development of novel therapeutic agents based on the this compound scaffold.

Caption: A representative synthetic pathway for the generation of diverse this compound analogs from 5-fluoro-1-indanone.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indene-based scaffolds. Design and synthesis of novel serotonin 5-HT6 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indene-based scaffolds. 2. An indole-indene switch: discovery of novel indenylsulfonamides as 5-HT6 serotonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 5-Fluoro-1H-indene Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the in silico modeling of 5-Fluoro-1H-indene, a synthetic compound with potential therapeutic applications. Due to the limited direct experimental data on its specific receptor targets, this guide will focus on a representative modeling workflow targeting the human serotonin 5-HT6 receptor, a plausible target based on the activity of structurally similar indene derivatives.[1][2] This document outlines detailed methodologies for computational analysis, presents hypothetical binding data in a structured format, and illustrates key processes with standardized diagrams.

Introduction to this compound and In Silico Modeling

This compound is a small heterocyclic organic molecule. While its precise biological functions are not extensively documented, the indene scaffold is a known pharmacophore present in various bioactive compounds, including ligands for the serotonin 5-HT6 receptor.[1][2] In silico modeling, a cornerstone of modern drug discovery, utilizes computational methods to predict the interaction between a ligand, such as this compound, and its biological target at a molecular level. This approach accelerates the identification and optimization of potential drug candidates by providing insights into binding affinity, mechanism of action, and pharmacokinetic properties before extensive laboratory synthesis and testing.

Hypothetical Receptor Target: Serotonin 5-HT6 Receptor

Based on existing literature for analogous indene-based scaffolds, the serotonin 5-HT6 receptor has been selected as a putative target for this modeling study.[1][2] The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is primarily expressed in the central nervous system and is a target for cognitive disorders and obesity.

In Silico Modeling Workflow

The following sections detail the experimental protocols for a comprehensive in silico analysis of this compound binding to the 5-HT6 receptor.

Ligand and Receptor Preparation

Objective: To prepare the 3D structures of this compound (ligand) and the 5-HT6 receptor for docking simulations.

Protocol:

-

Ligand Preparation:

-

The 2D structure of this compound is sketched using molecular drawing software (e.g., ChemDraw).

-

The 2D structure is converted to a 3D conformation.

-

Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Partial charges are calculated and assigned to each atom of the ligand.

-

-

Receptor Preparation:

-

The 3D crystal structure of the human 5-HT6 receptor is obtained from the Protein Data Bank (PDB). In the absence of a crystal structure, a homology model is built using a suitable template.

-

All non-essential molecules, such as water, ions, and co-crystallized ligands, are removed from the PDB file.

-

Hydrogen atoms are added to the protein structure, and their positions are optimized.

-

The protein structure is energy minimized to relieve any steric clashes.

-

Molecular Docking

Objective: To predict the binding pose and affinity of this compound within the active site of the 5-HT6 receptor.

Protocol:

-

Binding Site Identification: The binding site of the 5-HT6 receptor is defined based on the location of the co-crystallized ligand in the experimental structure or through pocket detection algorithms.

-

Grid Generation: A grid box is generated around the defined binding site to specify the search space for the docking algorithm.

-

Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to dock the prepared this compound ligand into the receptor's binding site. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, characterized by a low binding energy and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics Simulation

Objective: To assess the stability of the predicted ligand-receptor complex and to analyze the dynamics of their interaction over time.

Protocol:

-

System Setup: The docked complex of this compound and the 5-HT6 receptor is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentration.

-

Equilibration: The system undergoes a series of energy minimization and equilibration steps under controlled temperature and pressure to allow the system to relax and reach a stable state.

-

Production Run: A production molecular dynamics simulation is run for a specified period (e.g., 100 nanoseconds). During the simulation, the trajectory of all atoms is saved at regular intervals.

-

Trajectory Analysis: The saved trajectory is analyzed to calculate various parameters, such as Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of individual residues, and the number of intermolecular hydrogen bonds over time.

ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.

Protocol:

-

The 2D structure of this compound is submitted to a web-based ADMET prediction tool (e.g., SwissADME, pkCSM).

-

The tool calculates various physicochemical and pharmacokinetic properties, such as molecular weight, logP, water solubility, blood-brain barrier permeability, and potential toxicity risks.

Data Presentation

The following tables summarize hypothetical quantitative data that would be generated from the in silico modeling workflow.

Table 1: Molecular Docking Results for this compound with 5-HT6 Receptor

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Tyr123, Ser156, Trp215, Phe234 |

| Hydrogen Bonds | 1 (with Ser156) |

| Hydrophobic Interactions | Trp215, Phe234 |

Table 2: Molecular Dynamics Simulation Stability Metrics

| Parameter | Average Value | Standard Deviation |

| Protein RMSD (Å) | 1.8 | 0.3 |

| Ligand RMSD (Å) | 0.9 | 0.2 |

| Intermolecular H-Bonds | 1.2 | 0.5 |

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | 134.15 | < 500 |

| LogP | 2.5 | < 5 |

| Water Solubility | Moderately Soluble | Soluble |

| Blood-Brain Barrier Permeability | High | High |

| Lipinski's Rule of Five | 0 Violations | ≤ 1 Violation |

| Ames Toxicity | Non-mutagenic | Non-mutagenic |

Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

References

- 1. Indene-based scaffolds. Design and synthesis of novel serotonin 5-HT6receptor ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Indene-based scaffolds. 2. An indole-indene switch: discovery of novel indenylsulfonamides as 5-HT6 serotonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Fluoro-1H-indene Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-fluoro-1H-indene scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of small molecules. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound compounds, with a focus on their applications in oncology, neuroscience, and anti-inflammatory research. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Targets

This compound derivatives have emerged as potent anticancer agents by targeting various key components of cancer cell proliferation and survival. The primary mechanisms of action include the inhibition of crucial signaling pathways and the disruption of cellular machinery essential for mitosis.

Receptor Tyrosine Kinases (RTKs)

Several this compound and related indene derivatives have been shown to inhibit receptor tyrosine kinases that are pivotal in tumor angiogenesis and growth.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): The VEGF signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR blocks this process, thereby impeding tumor growth and metastasis.

-

Fibroblast Growth Factor Receptor (FGFR): The FGFR signaling pathway is implicated in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers, making it an attractive therapeutic target.

Quantitative Data: Anticancer Activity of Indene Derivatives

| Compound ID | Target | Cell Line | Assay Type | IC50 (µM) | Reference |

| 12d | Tubulin Polymerization |

Investigating the Antimicrobial Potential of 5-Fluoro-1H-indene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Fluorinated organic compounds have emerged as a promising class of molecules in medicinal chemistry, with fluorination often enhancing metabolic stability and target affinity. This technical guide outlines a comprehensive strategy for the investigation of the antimicrobial properties of 5-Fluoro-1H-indene, a fluorinated derivative of the indene scaffold. While specific antimicrobial data for this compound is not yet available in the public domain, this document provides a detailed roadmap for its evaluation, including standardized experimental protocols, data presentation formats, and potential mechanisms of action to explore. This guide is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.

Introduction to this compound and its Therapeutic Potential

Indene, a bicyclic hydrocarbon, and its derivatives have been explored for a range of biological activities. The introduction of a fluorine atom to organic molecules can significantly alter their physicochemical properties, often leading to enhanced biological activity.[1][2][3] The fluorine atom in this compound is expected to increase its lipophilicity and potentially influence its interactions with biological targets. While the direct antimicrobial effects of this compound have not been reported, related fluorinated compounds and other indene derivatives have demonstrated notable biological activities, suggesting that this compound is a candidate worthy of investigation for its antimicrobial potential.

Proposed Experimental Workflow for Antimicrobial Evaluation

A systematic approach is crucial for the comprehensive evaluation of a novel compound's antimicrobial properties. The proposed experimental workflow for this compound is depicted below.

Detailed Experimental Protocols

Accurate and reproducible experimental protocols are fundamental to the reliable assessment of antimicrobial activity.[4][5] The following sections detail the standard methodologies for key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7][8]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a test microorganism.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth only)

-

Growth control (broth with inoculum)

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth within the 96-well plate.

-

Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive, negative, and growth controls in separate wells.

-

Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for most bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative screening method to assess the antimicrobial activity of a compound.

Objective: To qualitatively determine the susceptibility of a microbial strain to this compound.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

This compound solution of a known concentration

-

Positive control antibiotic disk

-

Negative control disk (impregnated with solvent)

Procedure:

-

Evenly inoculate the surface of an MHA plate with the standardized microbial suspension using a sterile swab.

-

Aseptically apply paper disks impregnated with a known amount of this compound, the positive control, and the negative control onto the agar surface.

-

Incubate the plates at the appropriate temperature and duration.

-

Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed to determine whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[9]

Objective: To determine the lowest concentration of this compound that results in a 99.9% reduction in the initial microbial inoculum.

Procedure:

-

Following the determination of the MIC from the broth microdilution assay, subculture a small aliquot from each well showing no visible growth onto an appropriate agar medium.

-

Incubate the agar plates at the optimal temperature until microbial colonies are visible in the growth control.

-

The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the subculture plates.

Hypothetical Data Presentation

Clear and structured presentation of quantitative data is essential for comparison and interpretation. The following tables illustrate how the results from the proposed experiments would be summarized.

Table 1: Hypothetical MIC Values of this compound against a Panel of Microorganisms

| Microorganism | Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 |

| Escherichia coli | ATCC 25922 | Gram-negative | 64 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 |

| Candida albicans | ATCC 90028 | Fungus | 32 |

| Aspergillus niger | ATCC 16404 | Fungus | 64 |

Table 2: Hypothetical MBC/MFC Values and Interpretation

| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation |

| Staphylococcus aureus | ATCC 29213 | 16 | 32 | Bactericidal |

| Escherichia coli | ATCC 25922 | 64 | >256 | Bacteriostatic |

| Candida albicans | ATCC 90028 | 32 | 64 | Fungicidal |

Potential Mechanisms of Action and Signaling Pathways

The antimicrobial mechanism of fluorinated compounds can be diverse. For instance, fluoroquinolones inhibit DNA gyrase and topoisomerase IV, crucial enzymes in bacterial DNA replication.[10] Other fluorinated compounds, like 5-fluorouracil, interfere with nucleotide synthesis.[11][12] The antimicrobial action of fluoride itself can involve the inhibition of enzymes like enolase and F-ATPases, leading to cytoplasmic acidification.[13]

Based on these precedents, a potential mechanism for this compound could involve the disruption of bacterial cell membrane integrity or the inhibition of key metabolic enzymes.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic investigation of the antimicrobial properties of this compound. Although no specific data currently exists for this compound, the proposed experimental protocols, data presentation formats, and exploration of potential mechanisms of action offer a clear path forward for its evaluation. The promising antimicrobial activities of other fluorinated and indene-based compounds underscore the potential of this compound as a novel antimicrobial lead compound. Further studies, including toxicity profiling and in vivo efficacy assessments, will be crucial in determining its therapeutic potential.

References

- 1. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. api.pageplace.de [api.pageplace.de]

- 5. routledge.com [routledge.com]

- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Antimicrobial Activity of Volatile Compounds from the Lichen Pseudevernia furfuracea (L.) Zopf. Against Multidrug-Resistant Bacteria and Fish Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biopolymers.org.ua [biopolymers.org.ua]

- 13. Antimicrobial actions of fluoride for oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Anticancer Potential of 5-Fluoro-1H-indene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the 1H-indene scaffold has emerged as a promising framework for the design of potent therapeutics. The strategic incorporation of a fluorine atom at the 5-position of the indene ring system offers a compelling avenue for enhancing biological activity, metabolic stability, and target engagement. This technical guide provides an in-depth exploration of the anticancer potential of 5-Fluoro-1H-indene derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways and workflows. While direct and extensive research on a broad range of this compound derivatives remains an area of active investigation, this document consolidates available information on closely related analogs to illuminate the potential of this specific chemical class.

Cytotoxicity and Antiproliferative Activity

Derivatives of the indene scaffold have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. While specific data for a wide array of this compound derivatives is still emerging, studies on related fluorinated and non-fluorinated indene analogs provide valuable insights into their potential potency.

One notable study on dihydro-1H-indene derivatives identified compounds with potent antiproliferative activity. For instance, a derivative bearing a 3-fluoro-4-methoxybenzyl group exhibited significant cytotoxicity.[1] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of a potent dihydro-1H-indene derivative (Compound 12d from the study) against several cancer cell lines, showcasing the potential potency of this class of molecules.[2][3]

| Compound | Cancer Cell Line | IC50 (µM) |

| Dihydro-1H-indene Derivative (12d) | K562 (Leukemia) | 0.028 |

| H22 (Hepatoma) | 0.068 | |

| HeLa (Cervical Cancer) | 0.078 | |

| A549 (Lung Cancer) | 0.087 | |

| HFL-1 (Normal Lung Fibroblast) | 0.271 |

Table 1: In vitro antiproliferative activities of a potent dihydro-1H-indene derivative against various cancer and normal cell lines. Data extracted from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors.[2][3]

Mechanisms of Action: Targeting Key Cellular Machinery

The anticancer effects of indene derivatives are often attributed to their interaction with critical cellular targets, leading to the disruption of essential processes for cancer cell survival and proliferation. Two prominent mechanisms of action for related indene compounds are the inhibition of tubulin polymerization and the inhibition of topoisomerase enzymes.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and the maintenance of cell shape.[4] Their disruption is a clinically validated strategy in cancer therapy. Certain dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin.[2][3][5][6] This binding prevents the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis.

A key derivative from a study on dihydro-1H-indenes demonstrated an IC50 value of 2.505 µM for the inhibition of tubulin polymerization.[4] This activity disrupts the intracellular microtubule network, interfering with mitosis.[4]

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Inhibition of Topoisomerase II

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[7] Topoisomerase IIα is a key target for anticancer drugs due to its critical role in highly proliferative cancer cells. Indenoisoquinoline derivatives, which share a core structural similarity with indenes, have been shown to act as potent topoisomerase I and II inhibitors.[7][8] These compounds can stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and the induction of apoptosis.

Caption: Inhibition of Topoisomerase II by this compound derivatives.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Studies on dihydro-1H-indene derivatives have demonstrated their capacity to induce apoptosis in a dose-dependent manner.[2][3] Furthermore, these compounds have been shown to cause cell cycle arrest, primarily in the G2/M phase, which is consistent with their mechanism of action as tubulin polymerization inhibitors.[2][3]

For instance, treatment of K562 leukemia cells with a potent dihydro-1H-indene derivative led to a significant increase in the percentage of cells in the G2/M phase of the cell cycle.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]

- 5. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the High-Yield Synthesis of 5-bromo-4-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 5-bromo-4-fluoro-1H-indazole, a key intermediate in pharmaceutical research and development. The described method is characterized by its high yield, mild reaction conditions, and suitability for large-scale industrial production.

Overview of the Synthetic Pathway

The synthesis of 5-bromo-4-fluoro-1H-indazole is achieved through a robust three-step process commencing with 3-fluoro-2-methylaniline as the starting material.[1] The synthetic route involves:

-

Bromination: Introduction of a bromine atom to the aromatic ring of 3-fluoro-2-methylaniline.

-

Ring Closure: Formation of the indazole ring system.

-

Deprotection: Removal of a protecting group to yield the final product.

This synthetic approach is advantageous due to its short pathway and the high overall yield of the final product.[1]

Caption: Three-step synthesis of 5-bromo-4-fluoro-1H-indazole.

Experimental Protocols

The following protocols are detailed for the synthesis of 5-bromo-4-fluoro-1H-indazole.

Step 1: Synthesis of 2-bromo-3-fluoro-6-methylaniline (Bromination)

This initial step involves the bromination of 3-fluoro-2-methylaniline.

Materials:

-

3-fluoro-2-methylaniline

-

Acetonitrile

-

N-bromosuccinimide (NBS)

-

Sodium bisulfite

Procedure:

-

Dissolve 3-fluoro-2-methylaniline in acetonitrile.

-

Add N-bromosuccinimide to the solution.

-

Maintain the reaction temperature between -10°C and 10°C.

-

Allow the reaction to proceed for 1-2 hours.

-

After the reaction is complete, add sodium bisulfite.

-

Continue to react for an additional 10-30 minutes to obtain 2-bromo-3-fluoro-6-methylaniline.

Step 2: Synthesis of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (Ring Closure)

This step describes the formation of the protected indazole ring.

Materials:

-

2-bromo-3-fluoro-6-methylaniline

-

Acetic acid

-

Isoamyl sulfite

Procedure:

-

To the 2-bromo-3-fluoro-6-methylaniline from the previous step, add acetic acid.

-

Heat the mixture to 110°C.

-

Add isoamyl sulfite dropwise while maintaining the reaction temperature at 110°C.

-

Allow the reaction to proceed for 2-5 hours.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Once the starting material is consumed, concentrate the mixture to dryness.

-

The residue is then slurried with methanol, filtered, and the filter cake is dried to yield 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.

Step 3: Synthesis of 5-bromo-4-fluoro-1H-indazole (Deprotection)

The final step involves the deprotection of the indazole nitrogen to yield the target compound. Several bases can be effectively used for this step.

Materials:

-

1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone

-

Methanol

-

Water

-

Base (Potassium bicarbonate, Sodium hydroxide, or Potassium carbonate)

Procedure:

-

In a reaction vessel, mix 177g of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone with 0.5L of methanol and 0.5L of water.

-

In a separate container, dissolve the chosen base in 1L of water (see table below for specific amounts).

-

Add the base solution to the reaction vessel with magnetic stirring.

-

Allow the reaction to proceed at room temperature for 12 hours.

-

Monitor the reaction for completion by TLC.

-

Upon completion, add 1L of water and continue stirring for 30 minutes.

-

Filter the resulting solid, wash the filter cake with water, and dry to obtain 5-bromo-4-fluoro-1H-indazole.

Quantitative Data Summary

The yield of the final deprotection step is dependent on the base used. The following table summarizes the yields obtained with different bases.

| Intermediate | Base | Amount of Base | Reaction Time (h) | Final Product Yield |

| 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (177g) | Potassium Bicarbonate | 103g | 12 | 81% |

| 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (177g) | Potassium Carbonate | 143g | 12 | 79.6% |

| 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (177g) | Sodium Hydroxide | 41.3g | 12 | 77% |

Data extracted from patent CN110452177A.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and isolation of 5-bromo-4-fluoro-1H-indazole.

Caption: Experimental workflow for the synthesis of 5-bromo-4-fluoro-1H-indazole.

References

The Strategic Application of 5-Fluoro-1H-indene in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. The 5-Fluoro-1H-indene scaffold, a fluorinated bicyclic aromatic system, represents a promising starting point for the design of novel therapeutic agents across various disease areas. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and favorably alter pharmacokinetic profiles.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in medicinal chemistry, with a focus on its application in the development of anticancer agents.

Application Note 1: Dihydro-1H-indene Derivatives as Potent Tubulin Polymerization Inhibitors

A significant application of the this compound scaffold is in the development of potent anticancer agents that target tubulin polymerization.[4][5] By functioning as tubulin polymerization inhibitors, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[4] A series of novel dihydro-1H-indene derivatives have been designed and synthesized, demonstrating significant antiproliferative activity against a range of cancer cell lines.[4][5]

Quantitative Biological Data

The antiproliferative activities of synthesized dihydro-1H-indene derivatives were evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | K562 (Leukemia) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) |

| 12d | 0.028 | 0.035 | 0.087 | 0.041 |

| 12j | >1 | >1 | >1 | >1 |

| 12q | 0.078 | 0.092 | 0.15 | 0.11 |

| CA-4 (Positive Control) | 0.002 | 0.003 | 0.003 | 0.002 |

Data extracted from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors.[5]

Mechanism of Action: Tubulin Polymerization Inhibition

These dihydro-1H-indene derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin.[4][5] This binding event inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[4]

Caption: Mechanism of action for this compound derivatives as tubulin polymerization inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-(3-fluoro-4-methoxybenzyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indene (Compound 12e)

This protocol outlines a three-step synthesis to produce a representative dihydro-1H-indene derivative.[4]

Step 1: Synthesis of (4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methanol

-

To a solution of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add borane-dimethyl sulfide complex (2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude alcohol.

Step 2: Synthesis of 2-(chloromethyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indene

-

Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude chloride.

Step 3: Synthesis of 2-(3-fluoro-4-methoxybenzyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indene (12e)

-

To a solution of 3-fluoro-4-methoxyphenol (1.2 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

Add the crude chloride from Step 2 (1.0 eq) to the mixture.

-

Stir the reaction at 80 °C for 12 hours.

-

Cool the reaction to room temperature and filter off the solid.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford compound 12e .

Caption: Synthetic workflow for a dihydro-1H-indene derivative.

Protocol 2: In Vitro Cell Growth Inhibition Assay (CCK-8 Assay)

This protocol describes the evaluation of the antiproliferative activity of the synthesized compounds.[5]

-

Seed human cancer cells (e.g., K562, A549, MCF7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Future Perspectives and Other Potential Applications

While the anticancer potential of this compound derivatives is well-documented, the versatility of the indene scaffold suggests broader therapeutic applications. The introduction of fluorine can be leveraged to optimize compounds for other biological targets.

-

Neurodegenerative Diseases: Non-fluorinated indene derivatives have been investigated as inhibitors of enzymes implicated in Alzheimer's disease, such as cholinesterases. The development of this compound analogs could lead to improved brain penetration and efficacy.

-

Enzyme Inhibition: The indene core is present in inhibitors of various enzymes. For instance, indenopyrazine derivatives have been identified as inhibitors of deubiquitinating enzymes (DUBs), which are emerging cancer targets.[6] Fluorination could enhance the potency and selectivity of such inhibitors.

-

Antiviral Agents: While specific this compound antivirals are not yet prominent, the broader class of fluorinated nucleoside and heterocyclic analogs shows significant promise in antiviral drug discovery.[7] The this compound scaffold could serve as a novel pharmacophore for the development of new antiviral agents.

The strategic incorporation of this compound into drug discovery programs holds considerable promise for the development of novel and effective therapeutic agents. The synthetic accessibility and the beneficial properties imparted by the fluorine atom make this a valuable scaffold for medicinal chemists to explore.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents | MDPI [mdpi.com]

Application of 5-Fluoro-1H-indene Derivatives in Anti-Angiogenic Agent Development

Application Note & Protocol

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in tumor growth, invasion, and metastasis. Consequently, the inhibition of angiogenesis has emerged as a key strategy in cancer therapy. The 5-Fluoro-1H-indene scaffold has proven to be a valuable pharmacophore in the design of potent anti-angiogenic agents. Derivatives of this core structure have been shown to exhibit anti-angiogenic properties through two primary mechanisms: inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase and disruption of tubulin polymerization. This document provides a detailed overview of the application of these derivatives, including their mechanism of action, experimental data, and protocols for their evaluation.

I. 5-Fluoro-oxindole Derivatives as VEGFR-2 Inhibitors

A prominent class of anti-angiogenic agents derived from a fluorinated indole core, structurally related to this compound, are the 5-fluoro-oxindole derivatives. These compounds function as potent inhibitors of receptor tyrosine kinases, particularly VEGFR-2, a key mediator of angiogenic signaling.

Mechanism of Action

VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2 on the surface of endothelial cells. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a downstream signaling cascade, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, survival, and tube formation. 5-Fluoro-oxindole derivatives competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and thereby blocking the entire downstream signaling cascade. This inhibition of VEGFR-2 signaling effectively suppresses tumor-induced angiogenesis.

A well-known example is Sunitinib (SU11248), which incorporates a 5-fluoro-2-oxo-1,2-dihydroindol-3-ylidenemethyl moiety. Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR-2 and platelet-derived growth factor receptor beta (PDGF-Rβ), among others.[1]

Quantitative Data

The inhibitory activity of 5-fluoro-oxindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against the target kinase and various cancer cell lines.

| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference |

| SU11248 (Sunitinib) | VEGFR-2 | 80 | HUVEC | - | [1] |

| PDGF-Rβ | 2 | HUVEC | - | [1] | |

| A549 (Lung) | 10,610 | [2][3] | |||

| HepG-2 (Liver) | 9,520 | [2][3] | |||

| Caco-2 (Colon) | 12,450 | [2][3] | |||

| MDA-MB-231 (Breast) | 11,520 | [2][3] |

II. Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors

Another class of anti-angiogenic agents utilizes a dihydro-1H-indene core, which can be fluorinated. These compounds exert their anti-angiogenic and anti-tumor effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.

Mechanism of Action

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a critical role in cell division (by forming the mitotic spindle), cell motility, and intracellular transport. Dihydro-1H-indene derivatives bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events: arrest of the cell cycle in the G2/M phase, inhibition of cell proliferation, and induction of apoptosis. In the context of angiogenesis, the inhibition of endothelial cell proliferation and migration due to microtubule disruption prevents the formation of new blood vessels.

A potent example from this class is compound 12d (2-(4-hydroxy-3-methoxybenzyl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one), which has demonstrated significant anti-proliferative and anti-angiogenic activities.[4][5][6][7]

Quantitative Data

The efficacy of dihydro-1H-indene derivatives is measured by their IC50 values against various cancer cell lines and their ability to inhibit tubulin polymerization and endothelial cell functions.

| Compound | Cell Line | IC50 (µM) | Target/Assay | IC50 (µM) | Reference |

| 12d | K562 (Leukemia) | 0.028 | Tubulin Polymerization | 1.51 | [4][5][6][7] |

| A549 (Lung) | 0.035 | HUVEC Proliferation | 2.26 | [4] | |

| HCT-116 (Colon) | 0.087 | [4][5] | |||

| MCF-7 (Breast) | 0.041 | [4][5] |

Experimental Protocols

The evaluation of this compound derivatives as anti-angiogenic agents involves a series of in vitro assays to determine their efficacy and mechanism of action.

Protocol 1: HUVEC Proliferation Assay (CCK-8)

This protocol determines the effect of a test compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM-2)

-

96-well plates

-

Test compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

-

Prepare serial dilutions of the test compound in EGM-2. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability percentage relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of a test compound on endothelial cell migration.

Materials:

-

HUVECs

-

EGM-2 medium

-

6-well plates

-

200 µL pipette tip

-

Test compound

-

Microscope with a camera

Procedure:

-

Seed HUVECs in 6-well plates and grow them to form a confluent monolayer.

-

Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh EGM-2 medium containing the test compound at various concentrations. Use a vehicle control for comparison.

-

Capture images of the scratch at 0 hours.

-

Incubate the plate at 37°C and 5% CO₂.

-

Capture images of the same fields at regular intervals (e.g., 12, 24 hours).

-

Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.

Protocol 3: Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

Materials:

-

HUVECs

-

Matrigel (or similar basement membrane extract)

-

Pre-chilled 96-well plates

-

EGM-2 medium

-

Test compound

-

Microscope with a camera

Procedure:

-

Thaw Matrigel on ice overnight at 4°C.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in EGM-2 containing the test compound at various concentrations.

-

Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10⁴ cells/well.

-

Incubate the plate at 37°C and 5% CO₂ for 4-12 hours.

-

Observe the formation of tube-like structures under a microscope and capture images.

-

Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Conclusion

Derivatives of this compound represent a versatile and potent class of anti-angiogenic agents. By targeting distinct and critical components of the angiogenic process, namely VEGFR-2 signaling and microtubule dynamics, these compounds offer promising avenues for the development of novel cancer therapeutics. The protocols outlined in this document provide a framework for the systematic evaluation of these and other potential anti-angiogenic agents in a preclinical research setting.

References

- 1. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Application Notes and Protocols: 5-Fluoro-1H-indene Derivatives as Tubulin Polymerization Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-fluoro-1H-indene and its related derivatives as potential tubulin polymerization inhibitors for cancer therapy. While literature specifically detailing this compound derivatives is limited, this document draws upon extensive research into structurally similar dihydro-1H-indene compounds to provide relevant data and protocols. The information presented herein is intended to guide researchers in the evaluation and development of this class of compounds.

Data Presentation

The following tables summarize the quantitative data on the biological activity of fluoro-substituted dihydro-1H-indene derivatives and related compounds. This data is crucial for understanding their potential as anticancer agents that target tubulin.

Table 1: In Vitro Antiproliferative Activity of Dihydro-1H-indene Derivatives

This table presents the half-maximal inhibitory concentration (IC50) values of selected dihydro-1H-indene derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.

| Compound | Modification | K562 (Chronic Myelogenous Leukemia) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | HFL-1 (Normal Human Lung Fibroblast) IC50 (µM) |

| 12d | 2-(4-hydroxy-3-methoxybenzyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indene | 0.028 ± 0.003 | 0.045 ± 0.005 | 0.087 ± 0.009 | 0.033 ± 0.004 | >10 |

| 12e | 2-(3-fluoro-4-methoxybenzyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indene | 0.12 ± 0.01 | 0.21 ± 0.02 | 0.35 ± 0.04 | 0.15 ± 0.01 | >10 |

| CA-4 | Combretastatin A-4 (Positive Control) | 0.003 ± 0.0004 | 0.005 ± 0.0006 | 0.004 ± 0.0005 | 0.002 ± 0.0003 | 0.51 ± 0.06 |

Data extracted from a study on dihydro-1H-indene derivatives, which includes a fluoro-substituted compound (12e)[1].

Table 2: In Vitro Tubulin Polymerization Inhibition

This table shows the ability of a lead dihydro-1H-indene derivative to inhibit the polymerization of tubulin in a cell-free assay.

| Compound | Tubulin Polymerization IC50 (µM) |

| 12d | 3.24 ± 0.10 |

| CA-4 | 1.99 ± 0.15 |

Data for the most potent derivative from the series, compound 12d, is presented to illustrate the mechanism of action for this class of compounds[1].

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon the existing findings.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.[2][3][4][5]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., K562, A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.1%.

-

Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., CA-4).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-